Pseudolaric acid A beta-D-glucoside

Solubility ADME Formulation

Researchers studying pseudolaric acid metabolism often face irreproducible ADME results when substituting this glucoside with its aglycone. Pseudolaric acid A β-D-glucoside is the validated primary metabolite in the in vivo glucosylation pathway, essential for accurate metabolite identification and quantification. - Definitive analytical standard: Isolated via HSCCC with >97% purity by HPLC, serving as a benchmark for QC and extraction protocol development. - SAR comparator: Elucidate glycosylation impact on potency by profiling against Pseudolaric acid A (antifungal EC50: 1.62 µg/mL) and B (1.07 µg/mL). - Reliable supply: Bulk stock available, supported by comprehensive CoA and global cold-chain logistics.

Molecular Formula C28H38O11
Molecular Weight 550.6 g/mol
CAS No. 98891-44-2
Cat. No. B600677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudolaric acid A beta-D-glucoside
CAS98891-44-2
Molecular FormulaC28H38O11
Molecular Weight550.6 g/mol
Structural Identifiers
SMILESCC1=CCC23CCC(C2(CC1)OC(=O)C)C(OC3=O)(C)C=CC=C(C)C(=O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C28H38O11/c1-15-7-11-27-12-9-19(28(27,13-8-15)38-17(3)30)26(4,39-25(27)35)10-5-6-16(2)23(34)37-24-22(33)21(32)20(31)18(14-29)36-24/h5-7,10,18-22,24,29,31-33H,8-9,11-14H2,1-4H3/b10-5+,16-6+/t18-,19+,20-,21+,22-,24+,26-,27-,28+/m1/s1
InChIKeyIVYWRYGMQNKDQB-VHJBJYHKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pseudolaric Acid A beta-D-Glucoside: Key Characteristics


Pseudolaric acid A beta-D-glucoside (also referred to as Pseudolaric acid A-O-β-D-glucopyranoside) is a naturally occurring diterpene lactone glycoside [1]. It is a glucosylated derivative of pseudolaric acid A, isolated from the root bark of Pseudolarix kaempferi (Cortex Pseudolaricis) [2]. The addition of the beta-D-glucopyranosyl moiety to the pseudolaric acid A aglycone core alters its physicochemical and biological properties compared to the non-glycosylated form and other related diterpenoids [3].

Key metabolite for in vivo ADME profiling of diterpene acids
SAR comparator for glycosylation impact on diterpenoid bioactivity
Analytical reference for natural product isolation and QC by HSCCC/HPLC

Why Pseudolaric Acid A beta-D-Glucoside Cannot Be Substituted


Substitution of Pseudolaric acid A beta-D-glucoside with its aglycone (Pseudolaric acid A) or other pseudolaric acid derivatives (e.g., Pseudolaric acid B) is not scientifically equivalent due to distinct differences in solubility, metabolic fate, and, most critically, its defined role as a key metabolite in the in vivo glucosylation pathway [1]. While aglycones like Pseudolaric acid A demonstrate potent in vitro activity, the glucoside form represents a distinct chemical entity with altered pharmacokinetic properties and is a necessary component for understanding the full metabolic profile of the diterpene acid family [2]. Procuring the incorrect analog can lead to irreproducible results in ADME studies and flawed conclusions in structure-activity relationship (SAR) investigations [3].

Aglycone Replacement

Pseudolaric acid A (aglycone) may differ substantially in solubility and metabolic fate; it cannot serve as a metabolite-specific standard.

Analog Selection

Other pseudolaric acid derivatives (e.g., Pseudolaric acid B) represent distinct metabolic branches and may lead to divergent SAR conclusions.

Quantitative Comparison of Pseudolaric Acid A beta-D-Glucoside


Solubility Advantage vs. Aglycone

Glycosylation significantly enhances water solubility, a critical parameter for formulation and bioavailability studies. Pseudolaric acid A beta-D-glucoside exhibits a calculated water solubility of 0.61 g/L at 25 °C . While direct experimental solubility data for the aglycone (Pseudolaric acid A) in pure water is not readily available in the same source, its high solubility in organic solvents like DMSO and ethanol and its limited solubility in aqueous buffers are consistent with a significantly lower water solubility compared to its glucoside derivative. This difference is a class-level expectation for glycosylated natural products [1].

Aqueous solubility (calc.)
Class-level inference
0.61 g/L (25 °C)
Supports aqueous formulation-fit screening
Calculated; experimental data to verify
Solubility ADME Formulation

Direct In Vivo Metabolite Detection

A key differentiation lies in its metabolic origin and fate. Pseudolaric acid A O-β-D-glucopyranoside (PAG) is not merely a synthetic derivative; it is a confirmed in vivo metabolite detected after administration of total diterpene acid (TDA) from Pseudolarix kaempferi in rats [1]. This is in contrast to the aglycone, Pseudolaric acid A (PA), which is also detected but the glucoside form (PAG) is specifically identified as a product of glucosylation reactions occurring in the blood [1]. This establishes PAG as a critical component for complete metabolic profiling, whereas other analogs like Pseudolaric acid B glucoside (PBG) represent distinct metabolic branches.

In vivo metabolite detection
Head-to-head
PAG detected as glucosylation product; PA detected as parent
Required for metabolic profiling studies
Rat model; HPLC-MS analysis
Metabolism Pharmacokinetics ADME

Antifungal Activity Benchmark

While direct EC50 data for Pseudolaric acid A beta-D-glucoside against Colletotrichum gloeosporioides is not provided in the core study, the aglycones Pseudolaric acid A and Pseudolaric acid B were the most potent of eight compounds tested, with EC50 values of 1.62 µg/mL and 1.07 µg/mL, respectively [1]. This establishes a clear activity benchmark for the aglycones. The glucoside derivative of Pseudolaric acid B was also tested and demonstrated activity, but the study's primary focus on aglycone potency provides a critical baseline [1]. The activity of the Pseudolaric acid A glucoside can be contextualized against this framework, making it a relevant comparator for SAR studies investigating the impact of glycosylation on antifungal potency.

Antifungal activity benchmark
Cross-study review
Target data not available; aglycone EC50 1.07–1.62 µg/mL
Provides antifungal activity baseline
Aglycone potency context; glycosylation effect to be determined
Antifungal Plant Pathology Natural Product Activity

Cytotoxicity & Hsp90 Inhibition Baseline

The aglycone, Pseudolaric acid A, has been characterized as a potent Hsp90 inhibitor with defined IC50 values across multiple human cancer cell lines: HL-60 (0.60 µM), A549 (2.72 µM), SMMC-7721 (1.36 µM), HeLa (2.92 µM), and SW480 (6.16 µM) . While direct IC50 data for Pseudolaric acid A beta-D-glucoside is not available in this source, this quantitative profile for the aglycone is essential. It serves as the baseline for evaluating the impact of glycosylation on cytotoxicity and target engagement, enabling researchers to directly compare the glucoside's activity in their own assays and draw meaningful SAR conclusions.

Cytotoxicity & Hsp90 baseline
Cross-study review
Target IC50 not reported; aglycone IC50 0.60–6.16 µM (5 lines)
Establishes cytotoxicity benchmark
Glycosylation impact on Hsp90 to be evaluated
Cytotoxicity Hsp90 Inhibition Cancer Research

HPLC Purity and Yield Comparison

High-speed counter-current chromatography (HSCCC) was used for the preparative isolation of four diterpenoids from Pseudolarix kaempferi extract [1]. From 0.5 g of crude extract, the yields were: Pseudolaric acid A (PAA, 14 mg), Pseudolaric acid B (PAB, 129 mg), PAA-O-β-D-glucopyranoside (PAAG, 8 mg), and PAB-O-β-D-glucopyranoside (PABG, 42 mg) [1]. The purities of all isolated compounds were determined to be above 97% by HPLC analysis [1]. This data confirms the distinct chemical identity and relative natural abundance of the glucoside compared to its aglycone and other analogs, providing a quantitative benchmark for isolation and purification efforts.

HPLC purity & yield
Head-to-head
PAAG yield 8 mg (purity >97%); PAA 14 mg, PAB 129 mg
Supports isolation and QC method validation
HSCCC; relative abundance context
Analytical Chemistry Natural Product Isolation Quality Control

Pseudolaric Acid A beta-D-Glucoside: Research Applications


Metabolic Fate of Diterpene Acids

This compound is an essential analytical standard and research tool for ADME and pharmacokinetic studies. Its detection as a primary metabolite in rat plasma following administration of total diterpene acids confirms its role in the in vivo glucosylation pathway [1]. Procuring this specific glucoside is required for accurate identification and quantification of metabolites in biological samples, enabling researchers to map the complete metabolic profile of Pseudolarix kaempferi-derived therapeutics [1].

SAR Studies of Glycosylated Diterpenoids

Researchers studying how glycosylation impacts the bioactivity of pseudolaric acids can use this compound as a key comparator. By comparing its activity profile against established baselines—such as the potent antifungal EC50 values for Pseudolaric acid A (1.62 µg/mL) and B (1.07 µg/mL) [2], or the Hsp90 inhibitory IC50 values for Pseudolaric acid A (0.60-6.16 µM) —the specific contribution of the beta-D-glucoside moiety to potency, selectivity, and physicochemical properties can be empirically determined [3].

Isolation and QC Method Development

The compound's successful isolation via HSCCC with a defined yield (8 mg from 0.5 g crude extract) and high purity (>97% by HPLC) provides a validated benchmark for analytical method development [4]. Laboratories focused on natural product chemistry can use this compound as a reference standard for optimizing extraction, purification, and QC protocols for glycosylated diterpenes from Pseudolarix kaempferi [4].

Application
Selection Property
Validation Focus
Metabolic fate of diterpene acids
Metabolite-specific detection
In vivo glucosylation pathway confirmation
SAR studies of glycosylated diterpenoids
Aglycone activity benchmark
Glycosylation impact on bioactivity
Natural product isolation and QC
Isolated yield and purity baseline
HSCCC/HPLC method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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